molecular formula C12H15N3O3 B2642202 6,7-dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one CAS No. 929840-56-2

6,7-dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2642202
CAS No.: 929840-56-2
M. Wt: 249.27
InChI Key: SRNVLDWFJIBEGK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core with methoxy groups at the 6 and 7 positions, and a methylamino group at the 2 position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of methoxy groups and the methylamino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

6,7-Dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one exerts its effects is not fully understood it is believed to interact with specific molecular targets and pathways within cells

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-methyl-3,4-dihydroquinazolin-4-one
  • 6,7-Dimethoxy-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one
  • 6,7-Dimethoxy-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one

Uniqueness

What sets 6,7-dimethoxy-2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group at the 2 position, along with the methoxy groups at the 6 and 7 positions, provides a unique combination of electronic and steric effects that can be leveraged in various applications.

Properties

IUPAC Name

6,7-dimethoxy-2-(methylaminomethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNVLDWFJIBEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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